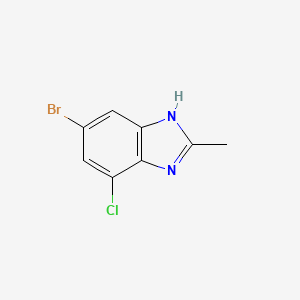

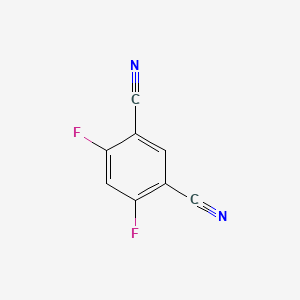

1,3-Benzenedicarbonitrile, 4,6-difluoro-

Overview

Description

1,3-Benzenedicarbonitrile, 4,6-difluoro- (1,3-BDCF) is an organic compound that has recently gained attention for its potential applications in various scientific research fields. 1,3-BDCF is a nitrile derivative of 1,3-benzenedicarbonitrile, which is a colorless, volatile liquid. 1,3-BDCF has been used in various synthetic processes and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Hydrolysis Studies

1,3-Benzenedicarbonitrile derivatives have been studied in hydrolysis reactions. For instance, Liu Fu-chu (2002) researched the hydrolysis of 2,4,5,6-tetrachloro-1,3-benzenedicarbonitrile and its fluorine-containing derivatives, uncovering new hydrolysis routes and synthesizing a new compound, confirmed by various spectroscopic methods (Liu, 2002).

Synthesis of Chitin Inhibitors

In 2004, Xu Rong synthesized novel benzoylurea chitin inhibitors using a process that included the transformation of chlorothalonil to a fluorine-containing 1,3-benzenedicarbonitrile. This process involved several steps, including reactions with ammonia and benzoylisocyanate derivatives, leading to a series of new chitin inhibitors (Xu, 2004).

Application in Androgen Receptor Antagonists

J. Li et al. (2008) developed a novel, nonsteroidal androgen receptor antagonist, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, for dermatological applications. This compound showed potency and selectivity in vivo, with reduced risk of systemic side effects due to rapid metabolism (Li et al., 2008).

Improved Synthesis Processes

Lin Jun (2008) improved the synthesis of 5-chloro-2,4,6-trifuoro-1,3-benzenedicarbonitrile, achieving high purity and yield under optimized conditions. This study highlights the importance of refining synthesis processes for fluorine-containing 1,3-benzenedicarbonitriles (Lin, 2008).

Polymorph Characterization

Research by M. Tremayne et al. (2004) focused on identifying new polymorphs of chlorothalonil, a derivative of 1,3-benzenedicarbonitrile. They combined experimental and computational methods, leading to the first characterization of new forms of chlorothalonil (Tremayne et al., 2004).

Electrolyte Additive for Batteries

Wenna Huang et al. (2014) used 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for high voltage lithium-ion batteries. This additive significantly improved the cyclic stability and overall performance of the batteries (Huang et al., 2014).

Synthesis of Bisoxazolines

Yuan Guo-fen (2008) prepared 2,2′-(1,3-phenylene)bis[2-oxazoline] by reacting 1,3-benzenedicarbonitrile with 2-aminoethanol, indicating potential applications in organic synthesis and catalysis (Yuan, 2008).

Luminescent Properties of Coordination Polymers

Xiao-ping Yang et al. (2007) studied the synthesis and luminescent properties of lanthanide-based coordination polymers using 1,4-benzenedicarboxylate, showcasing potential applications in materials science (Yang et al., 2007).

Mechanism of Action

4,6-Difluoroisophthalonitrile, also known as 1,3-Benzenedicarbonitrile, 4,6-difluoro- or 4,6-difluorobenzene-1,3-dicarbonitrile, is a compound with the molecular formula C8H2F2N2 . This article aims to provide a comprehensive understanding of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Safety and Hazards

Properties

IUPAC Name |

4,6-difluorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2N2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKXPKOAUDLYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C#N)F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)

![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)

![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)